molecular formula C10H20N2O B4776565 N-(butan-2-yl)piperidine-1-carboxamide

N-(butan-2-yl)piperidine-1-carboxamide

Cat. No.: B4776565
M. Wt: 184.28 g/mol
InChI Key: XXODVJHJUCLFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(butan-2-yl)piperidine-1-carboxamide is a chemical compound offered for research and development purposes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers specializing in organic chemistry and medicinal chemistry can utilize this compound as a building block or intermediate in the synthesis of more complex molecules. Its structure, featuring a piperidine ring substituted with a carboxamide group, is of significant interest in various pharmaceutical and chemical discovery workflows. The piperidine moiety is a common scaffold found in numerous biologically active compounds and pharmaceuticals. As a research chemical, it is the responsibility of the purchaser to ensure all activities and handling comply with their institution's safety protocols and local regulations. Proper safety data sheets should be consulted before use. For specific storage and handling information, please contact our product support team. We are committed to providing high-purity research chemicals to the scientific community.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butan-2-ylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-9(2)11-10(13)12-7-5-4-6-8-12/h9H,3-8H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXODVJHJUCLFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Butan 2 Yl Piperidine 1 Carboxamide and Its Analogues

Retrosynthetic Analysis of the N-(butan-2-yl)piperidine-1-carboxamide Core Structure

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, the analysis begins by identifying the key bonds that can be disconnected.

The most logical primary disconnection is at the amide C-N bond, as this bond is readily formed. This disconnection (Disconnect 1) yields two key synthons: piperidine (B6355638) and a reactive derivative of 2-butylamine, such as butan-2-yl isocyanate. Alternatively, the disconnection could lead to piperidine-1-carbonyl chloride and 2-butylamine.

A secondary retrosynthetic analysis focuses on the piperidine ring itself (Disconnect 2). The piperidine ring, a six-membered heterocycle, can be conceptually broken down through several pathways. researchgate.net A common strategy involves disconnecting two C-N bonds, leading back to an acyclic precursor like 1,5-dihalopentane and an amine source, or more practically, through a cyclization precursor such as a protected 5-aminopentanal (B1222117) or a related bifunctional molecule. nih.gov Another powerful approach is to envision the piperidine as arising from the reduction of a corresponding pyridine (B92270) derivative. researchgate.net

This analysis provides two major convergent synthetic pathways:

Pathway A: Synthesis of the piperidine ring followed by the introduction of the N-carboxamide moiety.

Pathway B: Construction of an acyclic precursor already containing the necessary components, followed by a final cyclization step to form the piperidine ring.

General Synthetic Routes to Piperidine Carboxamide Derivatives

The synthesis of piperidine carboxamide derivatives is a well-established area of medicinal chemistry, driven by the prevalence of this scaffold in pharmacologically active compounds. researchgate.netresearchgate.net

Strategies for Piperidine Ring Formation

The piperidine motif is a cornerstone in many pharmaceuticals, and numerous methods for its synthesis have been developed. researchgate.netnih.gov These strategies can be broadly categorized into the hydrogenation of pyridine precursors and the cyclization of acyclic starting materials.

Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridines is one of the most direct and widely used methods for synthesizing piperidines. researchgate.netnih.gov This approach benefits from the wide availability of pyridine starting materials. Various catalytic systems have been employed to achieve high yields and, where applicable, stereoselectivity.

Catalyst SystemConditionsSubstrate ScopeSelectivityReference(s)
Palladium (Pd/C) H₂, mild to ambient conditionsBroad, tolerates various functional groupsOften gives cis-products nih.gov
Rhodium (Rh/C) H₂, mild conditionsEffective for fluorinated pyridinesHigh nih.gov
Ruthenium (Ru-based) H₂, various pressuresMulti-substituted pyridinesHigh cis-diastereoselectivity nih.gov
Nickel Silicide (Ni₂Si) H₂, high temperatureVarious pyridine derivativesHigh, stable catalyst nih.gov
Iridium (Ir-based) H₂, with chiral ligands2-AlkylpyridinesHigh enantioselectivity nih.gov

Intramolecular Cyclization Reactions: Cyclization strategies build the piperidine ring from linear precursors. These methods offer great flexibility in introducing substituents at various positions. Key approaches include:

Reductive Amination: Cyclization of amino-aldehydes or amino-ketones is a classic and effective method. nih.gov

Intramolecular Nucleophilic Substitution: Displacement of a leaving group on a carbon chain by a nitrogen nucleophile (e.g., from a 5-amino-1-halopentane derivative) forms the ring. mdpi.comnih.gov

Aza-Michael Addition: The intramolecular addition of an amine to an α,β-unsaturated carbonyl system creates the piperidine skeleton. nih.gov

Radical Cyclization: Radical-mediated C-H amination or cyclization of amino-aldehydes can produce piperidines, often under mild conditions. nih.govnews-medical.net

Approaches to Carboxamide Moiety Introduction

Once the piperidine ring is formed, the N-(butan-2-yl)carboxamide group can be installed. The primary methods for creating this urea-like linkage involve the reaction of piperidine with an activated species derived from 2-butylamine.

Reaction with Isocyanates: The most direct method is the reaction of piperidine with butan-2-yl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions, often just by mixing the reagents in a suitable solvent.

Two-Step Amidation via Carbonyl Chloride: An alternative route involves first reacting piperidine with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or carbonyldiimidazole (CDI), to form an activated piperidine-1-carbonyl chloride or imidazolide (B1226674) intermediate. nih.gov This intermediate is then treated with 2-butylamine to form the final carboxamide product. This two-step, one-pot procedure is highly versatile. researchgate.net

Amide Coupling Reactions: Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU can be used to couple piperidine-1-carboxylic acid (if prepared separately) with 2-butylamine, though this is a less common route for this specific structure. nih.gov

One-Pot and Multicomponent Reaction Methodologies

To improve synthetic efficiency, one-pot and multicomponent reactions (MCRs) have been developed for the synthesis of highly functionalized piperidines. bas.bgnih.gov These reactions combine several steps into a single operation without isolating intermediates, saving time, and reducing waste. researchgate.net

An MCR approach to a piperidine carboxamide scaffold could involve the reaction of an aldehyde, an amine (like aniline), and a 1,3-dicarbonyl compound, which first form a dihydropyridine (B1217469) intermediate that can be subsequently reduced and functionalized. bas.bgresearchgate.net For instance, a five-component reaction for synthesizing functionalized piperidines has been reported using acetic acid as the reaction medium, which can generate complex piperidine structures that precipitate from the solution. researchgate.net While not directly yielding this compound, these methods highlight advanced strategies for creating complex piperidine cores that could be adapted. mdpi.comnih.gov

Stereoselective Synthesis of Chiral this compound Isomers

The target molecule, this compound, possesses a stereocenter at the second carbon of the butyl group. Therefore, it can exist as two enantiomers, (R)- and (S)-. If the piperidine ring itself is substituted, additional diastereomers become possible. The synthesis of a single, specific isomer requires precise control over stereochemistry.

Enantioselective and Diastereoselective Synthetic Strategies

Achieving stereoselectivity in the synthesis of this compound can be approached in several ways:

Use of Chiral Starting Materials: The most straightforward method to obtain an enantiomerically pure final product is to start with an enantiomerically pure building block. In this case, commercially available (R)-2-butylamine or (S)-2-butylamine can be used in the carboxamide formation step (see section 2.2.2). This ensures that the chirality of the butan-2-yl group is set from the beginning.

Asymmetric Hydrogenation: When the piperidine ring is synthesized via the hydrogenation of a pyridine precursor, chiral catalysts can be employed to induce enantioselectivity if the substitution pattern allows. For example, Iridium-based catalysts with chiral ligands like MeO-BoQPhos have been successfully used for the asymmetric hydrogenation of 2-alkylpyridines, yielding enantioenriched piperidines. nih.gov

Diastereoselective Cyclization: If a substituted piperidine ring is being constructed, the cyclization reaction can be designed to be diastereoselective. For example, intramolecular Michael additions or Mannich reactions can be influenced by existing stereocenters in the acyclic precursor or by chiral catalysts to favor the formation of one diastereomer over others. escholarship.orgresearchgate.net Light-mediated epimerization has also been used as a powerful technique to convert a readily accessible but less stable piperidine diastereomer into the more stable one with high selectivity. escholarship.org

Kinetic Resolution: A racemic mixture of a key intermediate, such as a substituted piperidine, could be resolved using a chiral reagent or a biocatalyst that selectively reacts with one enantiomer, leaving the other unreacted. nih.gov Biocatalysis, using enzymes like hydroxylases or dehydrogenases, offers a powerful tool for creating chiral intermediates with high enantiomeric excess under mild conditions. nih.govchemistryviews.org

A typical stereoselective synthesis would combine these strategies. For example, to synthesize a diastereomerically pure N-(butan-2-yl)-2-methylpiperidine-1-carboxamide, one could perform an asymmetric hydrogenation of 2-methylpyridine (B31789) to get (R)-2-methylpiperidine and then react it with (S)-2-butyl isocyanate.

Advanced Spectroscopic and Structural Elucidation of N Butan 2 Yl Piperidine 1 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-(butan-2-yl)piperidine-1-carboxamide, a combination of 1D and 2D NMR techniques would provide an unambiguous assignment of all proton and carbon signals and offer insights into the molecule's conformation.

Proton (¹H) and Carbon (¹³C) NMR for Structural Assignment

The structure of this compound features several distinct proton and carbon environments.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show signals for the piperidine (B6355638) ring, the butan-2-yl group, and the amide N-H proton. The protons on the piperidine ring carbons adjacent to the nitrogen (C2/C6) are expected to be deshielded due to the inductive effect of the nitrogen atom. libretexts.org The methine proton (CH) of the sec-butyl group, being attached to a nitrogen, would also appear at a downfield chemical shift. docbrown.info The amide proton (N-H) typically appears as a broad signal in the range of 5-8 ppm, and its coupling to the adjacent CH proton might be observable. ucalgary.ca

Carbon (¹³C) NMR: The ¹³C NMR spectrum would display ten distinct signals, corresponding to each carbon atom in the molecule. The most deshielded signal would be the carbonyl carbon of the amide group, typically appearing in the 160-180 ppm region. ucalgary.ca The carbons of the piperidine ring and the butan-2-yl group would appear in the aliphatic region, with those closer to the electronegative nitrogen and oxygen atoms shifted further downfield. researchgate.netspectrabase.com

Predicted ¹H NMR Data (in CDCl₃)

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Piperidine C2-H, C6-H ~3.4 - 3.2 Multiplet 4H
Piperidine C3-H, C5-H ~1.6 - 1.5 Multiplet 4H
Piperidine C4-H ~1.5 - 1.4 Multiplet 2H
Amide N-H ~5.5 Broad Doublet 1H
sec-Butyl CH ~3.8 Multiplet 1H
sec-Butyl CH₂ ~1.5 Multiplet 2H
sec-Butyl CH₃ (on CH) ~1.2 Doublet 3H

Predicted ¹³C NMR Data (in CDCl₃)

Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl C=O ~170
Piperidine C2, C6 ~46
Piperidine C3, C5 ~26
Piperidine C4 ~24
sec-Butyl CH ~50
sec-Butyl CH₂ ~30
sec-Butyl CH₃ (on CH) ~20

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

2D NMR experiments are essential to confirm the connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the N-H proton and the sec-butyl CH proton, and within the separate spin systems of the piperidine ring and the butan-2-yl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for connecting the different fragments of the molecule. For instance, HMBC would show a correlation from the N-H proton and the sec-butyl CH proton to the carbonyl carbon. It would also show correlations from the piperidine C2/C6 protons to the carbonyl carbon, definitively establishing the piperidine-carboxamide-butan-2-yl connectivity.

Predicted Key 2D NMR Correlations

Experiment Proton (¹H) Correlated Atom (¹H or ¹³C) Significance
COSY N-H (~5.5 ppm) sec-Butyl CH (~3.8 ppm) Confirms N-H to sec-butyl linkage
COSY sec-Butyl CH (~3.8 ppm) sec-Butyl CH₂ & CH₃ Confirms butan-2-yl structure
HMBC Piperidine C2/C6-H (~3.3 ppm) Carbonyl C=O (~170 ppm) Connects piperidine to carbonyl

Conformational Analysis via NMR

The piperidine ring is expected to exist predominantly in a chair conformation to minimize steric strain. Due to the partial double bond character of the C-N amide bond, rotation around this bond is restricted. rsc.org This restricted rotation can lead to the piperidine protons on C2 and C6 being chemically non-equivalent, potentially resulting in more complex splitting patterns than simple multiplets. Variable temperature NMR studies could be employed to investigate the energy barrier of this rotation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the high-accuracy mass of the parent ion, allowing for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₀H₂₀N₂O.

The fragmentation pattern in Electron Ionization (EI) mass spectrometry would be characteristic of amides and amines. Common fragmentation pathways include alpha-cleavage (cleavage of a C-C bond adjacent to a heteroatom) and cleavage of the amide bond itself. libretexts.orgwhitman.edu

Predicted HRMS Data and Fragmentation

m/z (predicted) Formula Fragment Identity Fragmentation Pathway
184.1576 C₁₀H₂₀N₂O [M]⁺ Molecular Ion
113.0712 C₅H₉N₂O [M - C₄H₇]⁺ Loss of butenyl radical from sec-butyl group
112.0895 C₆H₁₂NO [Piperidine-C=O]⁺ Cleavage of N-C bond of the sec-butyl group
84.0813 C₅H₁₀N [Piperidine-CH₂]⁺ Alpha-cleavage at C2/C6 of piperidine ring

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key absorptions would be from the amide and alkyl groups. spectroscopyonline.com

N-H Stretch: A single, moderately intense peak is expected around 3300 cm⁻¹ for the secondary amide N-H bond. libretexts.org

C-H Stretch: Strong absorptions below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the piperidine and butan-2-yl groups. udel.edu

Amide I Band: A very strong and sharp absorption between 1680-1630 cm⁻¹ is the most characteristic peak for an amide and is primarily due to the C=O stretching vibration. ucalgary.canih.gov

Amide II Band: A strong band between 1570-1515 cm⁻¹ arises from a combination of N-H in-plane bending and C-N stretching vibrations. spectroscopyonline.comnih.gov

Predicted Vibrational Spectroscopy Data

Frequency Range (cm⁻¹) Vibration Expected Intensity
~3300 N-H Stretch Medium
2960-2850 Aliphatic C-H Stretch Strong
~1640 C=O Stretch (Amide I) Very Strong
~1550 N-H Bend / C-N Stretch (Amide II) Strong

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

UV-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, specifically involving chromophores (light-absorbing groups).

The only significant chromophore in this compound is the amide functional group. Saturated amides typically exhibit a weak absorption in the UV region corresponding to an n→π* electronic transition. ucalgary.caacs.org The lone pair of electrons (n) on the oxygen atom is excited to the antibonding π* orbital of the carbonyl group.

Predicted UV-Vis Absorption Data

Chromophore Transition Predicted λₘₐₓ (nm) Expected Molar Absorptivity (ε)

X-ray Crystallography for Solid-State Molecular Geometry and Packing

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound could be located. Therefore, a detailed analysis of its solid-state molecular geometry, crystal packing, and intermolecular interactions based on experimental single-crystal X-ray diffraction is not possible at this time.

The determination of a crystal structure through X-ray crystallography is a premier technique for unambiguously defining the three-dimensional arrangement of atoms within a crystalline solid. This method would provide precise measurements of bond lengths, bond angles, and torsion angles, offering a definitive conformation of the molecule in the solid state. Furthermore, it would reveal the intricate details of how individual molecules pack together in the crystal lattice, including the nature and geometry of intermolecular forces such as hydrogen bonds, van der Waals interactions, and other non-covalent contacts that govern the supramolecular architecture.

Without experimental crystallographic data, any discussion of the solid-state structure of this compound would be purely speculative and fall outside the required scope of a scientifically accurate and data-driven article. The generation of data tables for crystallographic parameters, bond lengths, and angles is consequently not feasible.

Future research involving the successful crystallization of this compound and its analysis by single-crystal X-ray diffraction would be necessary to provide the empirical data required for a thorough discussion of its solid-state properties.

Computational Chemistry and Molecular Modeling Studies of N Butan 2 Yl Piperidine 1 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT, NBO)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for elucidating electronic structure, stability, and reactivity. For a molecule such as N-(butan-2-yl)piperidine-1-carboxamide, DFT calculations, often using a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry to its lowest energy state.

From this optimized structure, a variety of electronic properties can be determined. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis is another crucial technique that would be applied. NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. It can quantify the stabilization energies associated with charge transfer between occupied and unoccupied orbitals, revealing the nature and strength of interactions like hyperconjugation. For instance, NBO analysis could detail the delocalization of electron density between the lone pairs of the oxygen and nitrogen atoms of the carboxamide group and the adjacent sigma bonds.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would be invaluable for exploring its conformational landscape. The molecule possesses several rotatable bonds, particularly around the butan-2-yl group and its connection to the carboxamide nitrogen, as well as the piperidine (B6355638) ring, which can adopt various conformations such as chair, boat, and twist-boat.

An MD simulation would typically involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules at a specific temperature and pressure) and then solving Newton's equations of motion for the system. Over the course of the simulation (nanoseconds to microseconds), the molecule would explore various conformations. Analysis of the simulation trajectory would reveal the most stable and frequently adopted conformations, providing a dynamic understanding of its structure.

Molecular Docking for Predicting Binding Modes with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a small molecule like this compound might interact with a protein target.

The process involves placing the ligand into the binding site of a macromolecule (e.g., an enzyme or receptor) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. The results can predict the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, studies on similar piperidine carboxamide derivatives have used molecular docking to investigate their binding to specific enzyme active sites.

Table 2: Example Molecular Docking Results for this compound with a Hypothetical Target

Parameter Value Description
Binding Affinity -7.2 kcal/mol Estimated free energy of binding
Key Interacting Residues TYR 84, SER 122, PHE 210 Amino acid residues in the binding pocket forming key interactions
Hydrogen Bonds 2 Number of hydrogen bonds formed with the target

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for molecular recognition at a biological target. Pharmacophore models can be developed based on the structure of a known active ligand or a set of active compounds.

For this compound, a pharmacophore model could be generated to identify its key chemical features. This model might include a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the N-H group), and hydrophobic features (the butan-2-yl and piperidine rings).

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that possess the same essential features. This process, known as virtual screening, allows for the rapid identification of other potential drug candidates that might have similar biological activity.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity. A QSAR model is a mathematical equation that relates physicochemical properties or structural features (known as descriptors) to the activity of the compounds.

To develop a QSAR model for a series of analogues of this compound, one would first synthesize and test a library of related compounds. Then, various molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic properties) would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that can predict the activity of new, untested compounds.

3D-QSAR is an extension of this approach that considers the three-dimensional properties of the molecules. In methods like Comparative Molecular Field Analysis (CoMFA), the steric and electrostatic fields around each molecule are calculated and used to build the predictive model. This can provide a more detailed understanding of how the shape and electronic properties of a molecule influence its biological activity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Applications

In the early stages of research, it is crucial to assess the potential pharmacokinetic properties of a compound. In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule like this compound before it is synthesized. These predictions are based on its chemical structure and are used to identify potential liabilities early on.

Various computational models, often based on large datasets of experimentally determined properties, can predict parameters such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. For example, Lipinski's "Rule of Five" is a commonly used set of guidelines to assess the druglikeness of a compound based on its molecular weight, logP, and number of hydrogen bond donors and acceptors.

Table 3: Predicted ADME Properties for this compound

Property Predicted Value Interpretation
Molecular Weight 198.31 g/mol Compliant with Lipinski's Rule (< 500)
LogP (Octanol-Water Partition Coeff.) 2.5 Indicates good membrane permeability
Hydrogen Bond Donors 1 Compliant with Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors 2 Compliant with Lipinski's Rule (≤ 10)
Polar Surface Area (PSA) 41.5 Ų Suggests good oral bioavailability

Based on a comprehensive review of available scientific literature, there is currently no published research detailing the in vitro mechanistic and biological activity of the specific chemical compound This compound .

Therefore, it is not possible to provide the detailed article as requested, because no data exists in the public domain for this compound regarding:

Enzyme Inhibition Studies (Acid Ceramidase, Kinase Profiling, Cholinesterase, Lipoxygenase, Dihydrofolate Reductase, Enoyl ACP Reductase, Secretory Glutaminyl Cyclase)

Receptor Binding and Functional Assays

To fulfill the instructions, which strictly require focusing solely on this compound, the generation of the article cannot proceed without the foundational scientific findings. Information on related piperidine carboxamide derivatives exists, but per the explicit instructions, such data cannot be used as a substitute.

In Vitro Mechanistic and Biological Activity Investigations of N Butan 2 Yl Piperidine 1 Carboxamide

Receptor Binding and Functional Assays (in vitro)

Dopamine (B1211576) Receptor Subtype Selectivity (D2, D3) and Ligand Efficacy

Research into N-phenylpiperazine analogs, which share the piperazine (B1678402) core that is structurally related to piperidine (B6355638), has shown that modifications to the carboxamide moiety can significantly influence binding affinity and selectivity for D3 over D2 receptors. For instance, a series of acylaminobutylpiperazines were synthesized and evaluated for their activity at D3 and D2 receptors, demonstrating that specific substitutions can lead to high-affinity D3 ligands with considerable selectivity over the D2 subtype. nih.gov Compounds possessing phenyl and substituted phenyl groups within this series displayed Ki values of less than 10 nM at the D3 receptor with a D2R/D3R selectivity ratio ranging from 5.4 to 56-fold. nih.gov

Furthermore, studies on bitopic ligands based on Fallypride have explored how different secondary binding fragments attached to a core structure can modulate D3 versus D2 selectivity. These studies highlight the importance of the chemical nature and steric bulk of substituents in determining the interaction with the receptor binding pockets. The N-(butan-2-yl) group in the target compound introduces a specific alkyl substituent that would be expected to influence the binding profile. The development of D3 receptor-selective compounds is a significant area of research due to the high sequence homology between the D2 and D3 receptors, making selective targeting a challenge. nih.govnih.gov

Table 1: Dopamine Receptor (D2/D3) Binding Affinities of Related Piperazine Carboxamide Analogs

CompoundD3 Ki (nM)D2 Ki (nM)D2/D3 Selectivity
Compound 6 <10-5.4 - 56
Compound 7 <10--
Compound 8 <1 (subnanomolar)--
Compound 25 --122
Compound 26 Lower potency than 25 Lower potency than 25 83
Compound 27 Comparable to 25 -Reduced vs 25
Compound 39 Single-digit nMMarkedly diminished>150

Data extracted from studies on structurally similar, but not identical, compounds to illustrate the potential for D2/D3 receptor interaction. nih.gov

Serotonin (B10506) Receptor (e.g., 5-HT3) Interactions and Modulatory Effects

Direct studies on the interaction of N-(butan-2-yl)piperidine-1-carboxamide with serotonin receptors, specifically the 5-HT3 subtype, are not currently available in published literature. However, the broader class of piperidine carboxamides has been investigated for activity at various serotonin receptors.

The 5-HT3 receptor, a ligand-gated ion channel, is a well-established therapeutic target, and its modulation can lead to various physiological effects. researchgate.netresearchgate.net The function of 5-HT3 receptors can be complex, with some evidence suggesting dose-dependent effects where they may facilitate nociceptive signaling at low concentrations and inhibit it at higher levels. researchgate.net

Research on other piperidine-containing compounds has shown significant interactions with serotonin receptor subtypes. For example, certain 4-phenylpiperidine-2-carboxamide analogues have been identified as positive allosteric modulators of the 5-HT2C receptor. While the 5-HT2C receptor is a G-protein coupled receptor and mechanistically distinct from the 5-HT3 ion channel, this indicates that the piperidine carboxamide scaffold can be accommodated within serotonin receptor binding pockets. The specific nature of the N-(butan-2-yl) substituent would be a critical determinant of any potential interaction with the 5-HT3 receptor.

Opioid Receptor Binding and Allosteric Modulation

There is no direct experimental binding data for this compound at opioid receptors. However, the carboxamide functional group has been explored as a bioisosteric replacement for the phenolic hydroxyl group in traditional opioid ligands. nih.gov

Studies on a series of opioid derivatives where the phenolic -OH group was replaced by a carboxamido (CONH2) group have shown that this substitution can, in some cases, lead to similar or even enhanced binding affinity for mu, delta, and kappa opioid receptors. nih.gov For instance, in the 2,6-methano-3-benzazocine and morphinan (B1239233) series, the CONH2 analogues demonstrated significant affinity. nih.gov This suggests that the carboxamide moiety of this compound could potentially interact with the binding sites of opioid receptors.

The field of opioid receptor pharmacology has also seen the emergence of allosteric modulators, which bind to a site on the receptor distinct from the orthosteric site where endogenous ligands bind. These modulators can be positive, negative, or neutral in their effects on the orthosteric ligand's affinity and/or efficacy. While no specific allosteric modulatory activity has been reported for this compound, the structural diversity of known allosteric modulators suggests that novel scaffolds could possess such properties.

Cannabinoid Receptor (CB1, CB2) Agonism/Antagonism

Direct in vitro data for this compound at cannabinoid receptors is not available. However, numerous synthetic cannabinoids feature a carboxamide linkage, suggesting that this functional group is compatible with binding to CB1 and CB2 receptors.

A study on carboxamide-type synthetic cannabinoids revealed that many of these compounds act as agonists at both CB1 and CB2 receptors. For example, compounds like AB-FUBINACA and APP-CHMINACA, which contain a carboxamide moiety, were found to be potent CB1/CB2 receptor agonists. The stereochemistry of the molecule can also play a crucial role in the activity at cannabinoid receptors. In one study, the (S)-enantiomers of several carboxamide-type synthetic cannabinoids were found to be more potent CB1 receptor agonists than the (R)-enantiomers.

The N-(butan-2-yl) portion of the target compound introduces a chiral center, which could lead to stereoselective interactions with CB1 and CB2 receptors. Given the prevalence of the carboxamide group in potent synthetic cannabinoids, it is plausible that this compound could exhibit some degree of affinity for and activity at these receptors.

Table 2: Cannabinoid Receptor Activity of Structurally Related Carboxamide-Type Compounds

CompoundReceptor TargetActivity
AB-FUBINACA isomerCB1/CB2Agonist
APP-CHMINACACB1/CB2Agonist
5F-EMB-PINACACB1/CB2Agonist
EMB-FUBINACACB1/CB2Agonist
MDMB-FUBICA (S)-enantiomerCB1/CB2Agonist
MDMB-FUBICA (R)-enantiomerCB2Agonist (lacks CB1 activity)

This table presents data from related synthetic cannabinoids to illustrate the potential for cannabinoid receptor interaction.

Modulation of Other G-Protein Coupled Receptors and Ion Channels

Beyond the specific receptor families discussed above, the piperidine carboxamide scaffold has the potential to interact with a wide range of other G-protein coupled receptors (GPCRs) and ion channels.

A class of piperidine carboxamides (PIPCs) has been identified as potent, noncovalent agonists of the human transient receptor potential ankyrin 1 (TRPA1) ion channel. nih.govnih.gov This demonstrates that this chemical structure can directly gate ion channels. The interaction of these PIPCs was found to be with a hydrophobic site at the interface of the pore helix and transmembrane segments. nih.gov

In the broader context of GPCRs, the functional activity of ligands can be modulated by moieties that bind to a secondary binding pocket, which is located at the extracellular side of the receptor. This can influence the functional profile of the ligand in a pathway-specific manner. While no such data exists for this compound, the principle of remote control of GPCR function from extracellular sites is an active area of research.

Monoamine Transporter Inhibition Studies

There is no specific data on the inhibition of monoamine transporters (for dopamine, norepinephrine, and serotonin) by this compound. However, piperidine-based structures are known to be potent inhibitors of these transporters.

A review of piperidine derivatives highlights their role as monoamine oxidase (MAO) inhibitors, which are enzymes involved in the degradation of monoamine neurotransmitters. While MAO inhibition is a different mechanism from transporter inhibition, it underscores the compatibility of the piperidine ring with the active sites of proteins that process monoamines. Furthermore, piperidine-based nocaine/modafinil hybrid ligands have been identified as highly potent monoamine transporter inhibitors. These findings suggest that the this compound scaffold could potentially interact with and inhibit the function of monoamine transporters.

P2Y12 Receptor Antagonism and Platelet Aggregation Modulation

No studies were found that investigated the activity of this compound as a P2Y12 receptor antagonist or its effects on platelet aggregation. Research on related piperidine structures has explored antiplatelet activity, but data for the specified compound is not available.

Cell-Based Assays for Mechanistic Biological Activity (in vitro)

Antimicrobial Activity Against Bacterial and Fungal Strains

There are no published reports detailing the screening of this compound for antimicrobial activity against any bacterial or fungal strains. While the broader class of piperidine derivatives has been investigated for such properties, specific data for this compound is absent.

Anti-tubercular Activity in Mycobacterial Cell Lines

No research could be located that has assessed the in vitro activity of this compound against Mycobacterium tuberculosis or other mycobacterial cell lines.

Neurite Outgrowth Modulation in Neuronal Cell Models

There is no available research on the effects of this compound on neurite outgrowth or its potential neuroactive properties in neuronal cell models.

Structure-Activity Relationship (SAR) Analysis

Elucidation of Key Structural Features for Receptor Binding Affinity

The binding affinity of piperidine-containing ligands to various receptors is significantly influenced by the nature of the substituents on both the piperidine ring and the carboxamide nitrogen. For N-alkyl piperidine-1-carboxamides, the N-substituent plays a crucial role in determining receptor interaction and selectivity.

The N-(butan-2-yl) group in the target compound introduces a moderately sized, branched alkyl chain. In studies of related N-alkylated piperidine derivatives, the size and lipophilicity of the alkyl group are critical for affinity. For instance, in a series of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, the alkylamine moiety is a key pharmacophoric feature for binding to sigma-1 receptors, which possess hydrophobic pockets that accommodate such groups. nih.gov Similarly, research on arylalkylsulfonyl piperidine derivatives has shown that the length of the alkyl chain can be optimized to enhance affinity, with a one-carbon linker (n=1) proving optimal for sigma-1 receptor binding in some cases. nih.gov

The piperidine ring itself often serves as a central scaffold, and its conformation can influence receptor engagement. While the specific receptor targets for this compound are not empirically determined, analogs are known to interact with a range of receptors, including dopamine and sigma receptors. nih.govresearchgate.net The carboxamide linkage provides a rigidifying element and potential hydrogen bonding sites (the carbonyl oxygen and the N-H group), which are crucial for anchoring the ligand in the receptor's binding pocket.

The following table illustrates the receptor binding affinities of some analogous piperidine-based compounds, highlighting the influence of structural modifications.

Compound/Analog ClassReceptor TargetBinding Affinity (Ki)Key Structural FeaturesReference
N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamidesSigma-17.8 – 34 nMN-alkylated benzofuran-2-carboxamide (B1298429) with a basic protonatable nitrogen nih.gov
4-benzyl-1-(3-iodobenzylsulfonyl)piperidineSigma-10.96 ± 0.05 nMArylalkylsulfonyl piperidine derivative nih.gov
N-methyl piperidine derivativesSigma-10.54 to 108 nMN-methyl piperidine with varied linkers unict.it

This table is for illustrative purposes and shows data for analogous compounds, not this compound itself.

Identification of Pharmacophoric Elements for Enzyme Inhibition Potency

Piperidine-4-carboxamides have been identified as a novel class of inhibitors for enzymes such as DNA gyrase, particularly in the context of antibacterial research. nih.gov In these inhibitors, the piperidine-4-carboxamide core acts as a central linker connecting two other pharmacophoric groups, often a substituted phenyl ring on the carboxamide nitrogen and another heterocyclic system on the piperidine nitrogen.

For this compound, the key pharmacophoric elements for potential enzyme inhibition would include:

The Piperidine Ring: This acts as a rigid scaffold.

The Carboxamide Group: The amide bond is often crucial for interaction with the enzyme's active site, potentially forming hydrogen bonds. However, its stability can be a concern, as rapid hydrolysis has been observed in some piperidine-4-carboxamide analogs. nih.gov

The N-(butan-2-yl) Group: This lipophilic group can interact with hydrophobic pockets within the enzyme's active site. The size and shape of this group can significantly impact potency. For example, in a series of soluble epoxide hydrolase (sEH) inhibitors, small, non-polar substituents on a phenyl ring attached to the carboxamide increased potency. nih.gov

The table below presents enzyme inhibition data for some related piperidine carboxamide derivatives, demonstrating the structure-activity relationships.

Compound/Analog ClassTarget EnzymeIC50Key Pharmacophoric ElementsReference
Piperidine-4-carboxamide (MMV688844)M. abscessus DNA gyrase-1,5-naphthyridine group, p-substituted phenyl group, and a central piperidine-4-carboxamide linker nih.gov
Amide non-urea sEH inhibitorsSoluble Epoxide Hydrolase (sEH)0.4 nM (for compound 7-10)Hydrophobic cycloalkyl groups on the left-hand side of the molecules nih.gov
Benzimidazole-based piperidine hybridsAcetylcholinesterase (AChE)19.44 ± 0.60 µM – 36.05 ± 0.4 µMBenzimidazole and piperidine moieties mdpi.com

This table is for illustrative purposes and shows data for analogous compounds, not this compound itself.

Impact of Stereochemistry on Mechanistic Biological Activity

The N-(butan-2-yl) group in this compound contains a stereocenter, meaning the compound can exist as (R)- and (S)-enantiomers. Stereochemistry is a critical factor in the biological activity of many pharmaceuticals, as biological targets such as receptors and enzymes are themselves chiral. The differential interaction of enantiomers with a biological target can lead to significant differences in potency, efficacy, and even the nature of the biological response.

While no direct studies on the stereoisomers of this compound are available, research on related chiral compounds consistently demonstrates the importance of stereoselectivity. For instance, stereoselective synthesis of substituted piperidines is a significant area of research to obtain specific isomers with desired pharmacological profiles. nih.gov In many cases, one enantiomer is significantly more active than the other. This is because the three-dimensional arrangement of atoms in the more active enantiomer allows for a more optimal fit into the binding site of the target protein, maximizing favorable interactions (e.g., hydrophobic, hydrogen bonding, electrostatic) and minimizing steric clashes.

It is highly probable that the (R)- and (S)-enantiomers of this compound would exhibit different biological activities. Determining which enantiomer is more potent would require in vitro testing of the separated isomers against specific receptor or enzyme targets.

Correlation between In Silico Predictions and In Vitro Observations

In modern drug discovery, in silico methods are frequently used to predict the biological activity of novel compounds before their synthesis and in vitro testing. These computational approaches, which include molecular docking and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into how a molecule might interact with a biological target.

For piperidine derivatives, in silico studies have been successfully employed to predict their potential as enzyme inhibitors or receptor ligands. For example, in silico docking has been used to suggest the binding mode of piperidine-4-carboxamides to DNA gyrase, with the predictions later supported by genetic evidence. nih.gov Similarly, computational analysis of piperidine-based carboxamide derivatives has helped in identifying potential antagonists for the CCR5 receptor. nih.gov

A typical workflow would involve:

Homology modeling of the target protein if its crystal structure is not available.

Molecular docking of the ligand (e.g., this compound) into the active site of the target to predict binding conformation and estimate binding affinity.

QSAR studies on a series of related compounds to build a model that correlates structural features with biological activity.

While in silico predictions are a powerful tool, they must be validated by experimental in vitro data. Studies on related compounds have shown both successful correlations and discrepancies. For instance, while docking studies of benzimidazole-based piperidine hybrids against cholinesterases showed good correlation with in vitro inhibitory activities, mdpi.com in other cases, the predicted binding energies may not perfectly align with experimental affinities. The use of in vitro and in silico data in combination provides a more comprehensive understanding of a compound's biological activity. nih.gov

Future Research Directions and Unexplored Avenues for N Butan 2 Yl Piperidine 1 Carboxamide Research

Development of Advanced Analytical Methodologies for Detection and Quantification

To robustly study the pharmacokinetic and pharmacodynamic properties of N-(butan-2-yl)piperidine-1-carboxamide, the development of sensitive and specific analytical methods is a prerequisite. Future research should prioritize the establishment of validated analytical techniques for the precise detection and quantification of this compound in various biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a powerful technique for this purpose due to its high sensitivity and selectivity. nih.govnih.gov A validated LC-MS/MS method would be crucial for preclinical studies, enabling the accurate measurement of the compound's concentration in plasma, tissues, and urine. The development of such a method would involve optimizing chromatographic conditions to achieve good peak shape and separation from endogenous interferences, as well as fine-tuning mass spectrometric parameters for optimal sensitivity. sepscience.com The use of a stable isotope-labeled internal standard would further enhance the accuracy and precision of the method. researchgate.net

Furthermore, the development of high-throughput screening assays could facilitate the rapid analysis of large numbers of samples, which is essential during the early phases of drug discovery. acs.org These methodologies would be fundamental for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its potential metabolites.

Table 1: Hypothetical Parameters for a Validated LC-MS/MS Method

ParameterProposed Value/RangeRationale
Column C18 reverse-phaseProvides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile/Water with 0.1% formic acidCommon mobile phase for good ionization in positive ESI mode.
Flow Rate 0.4 mL/minStandard flow rate for analytical LC-MS/MS.
Detection Mode Multiple Reaction Monitoring (MRM)Ensures high selectivity and sensitivity for quantification.
Linearity (r²) >0.99Indicates a strong correlation between concentration and response.
Limit of Quantification (LOQ) <1 ng/mLSufficient sensitivity for pharmacokinetic studies.

Exploration of this compound as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. Given the prevalence of the piperidine (B6355638) scaffold in bioactive molecules, this compound could be developed into a valuable chemical probe to investigate cellular pathways and validate novel drug targets. ijnrd.org

To function as an effective chemical probe, a compound should ideally exhibit high potency and selectivity for its target. Therefore, initial research would involve screening this compound against a panel of biological targets to identify any primary interactions. Techniques such as affinity chromatography, activity-based protein profiling, and computational docking studies could be employed for target identification and validation. nih.govnih.gov

Once a primary target is identified, the compound could be modified to incorporate reporter tags, such as fluorescent dyes or biotin, to facilitate visualization and pull-down experiments. The synthesis of radiolabeled analogues, for instance with Carbon-11 or Fluorine-18, would enable in vivo imaging studies using Positron Emission Tomography (PET) to investigate the compound's biodistribution and target engagement in living organisms. nih.govnih.govmdpi.com This would provide invaluable information on whether the compound reaches its intended target in a relevant disease model.

Investigation of Novel Biological Targets and Signaling Pathways

The piperidine ring is a common feature in many approved drugs and natural products with a wide range of biological activities, including anti-inflammatory, anti-cancer, and neurological effects. ijnrd.orgacs.orgnih.gov The specific biological targets of this compound are currently unknown and represent a significant area for future exploration.

Initial investigations could involve high-throughput screening against diverse panels of receptors, enzymes, and ion channels to identify potential biological activities. acs.org For example, given that some piperidine derivatives act as monoamine oxidase (MAO) inhibitors or show affinity for sigma receptors, these could be initial targets of interest. nih.govacs.org Phenotypic screening, where the effect of the compound on cell behavior is observed without prior knowledge of the target, could also reveal unexpected biological functions and pathways modulated by the compound. acs.org

Once a lead activity is identified, further studies would be necessary to elucidate the mechanism of action. This could involve a combination of in vitro biochemical assays, cell-based functional assays, and downstream signaling pathway analysis. Understanding how this compound interacts with its biological target and the subsequent cellular consequences is crucial for its potential development as a research tool or therapeutic lead.

Design and Synthesis of this compound-Based PROTACs or ADCs for Research Tools

The modular nature of this compound, with its piperidine core and carboxamide linkage, makes it an attractive scaffold for the design of more complex research tools such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. nih.govnih.gov If this compound is found to bind to a protein of interest, it could be chemically linked to a known E3 ligase ligand to create a novel PROTAC. explorationpub.comescholarship.orgresearchgate.net This would transform the compound from a potential inhibitor into a degrader, offering a different and often more potent mechanism of action. The development of such a PROTAC would involve the synthesis of various linker lengths and compositions to achieve optimal ternary complex formation and subsequent protein degradation. explorationpub.com

Table 2: Conceptual Design of a PROTAC Based on this compound

ComponentDescriptionExample
Target-binding Moiety This compound derivativeThe core structure of the compound.
Linker Polyethylene glycol (PEG) or alkyl chainConnects the two active moieties.
E3 Ligase Ligand Thalidomide or VHL ligandRecruits the cellular degradation machinery.

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. mdpi.comnih.gov The piperidine scaffold is a component of some linkers used in ADC technology. If this compound or a derivative demonstrates cytotoxic activity, it could potentially be developed as a payload for an ADC. The carboxamide group could serve as a handle for conjugation to a linker, which in turn would be attached to an antibody that targets a tumor-specific antigen. This approach could lead to the development of a highly targeted anti-cancer agent with an improved therapeutic window.

Q & A

Q. What are the recommended synthetic routes for N-(butan-2-yl)piperidine-1-carboxamide, and how can purity be optimized?

A common approach involves coupling piperidine-1-carboxylic acid derivatives with butan-2-amine under carbodiimide-mediated conditions (e.g., EDC/HOBt). Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Final purity (>98%) is confirmed using HPLC and mass spectrometry (e.g., ESI-MS) . To optimize yield, reaction parameters such as temperature (0–25°C), solvent (DMF or dichloromethane), and stoichiometric ratios of reactants should be systematically tested.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm structural integrity, with key signals for the piperidine ring (δ 1.4–2.8 ppm) and carboxamide carbonyl (δ ~165 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 199.18).
  • Infrared (IR) Spectroscopy: Stretching vibrations for amide C=O (~1650 cm1^{-1}) and N-H (~3300 cm1^{-1}) confirm functional groups .

Q. What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods to minimize inhalation risks.
  • Storage: Store in airtight containers at 2–8°C, away from oxidizers.
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound?

  • Systematic Substitution: Modify the butan-2-yl group (e.g., branching, halogenation) or piperidine ring (e.g., N-alkylation, ring expansion).
  • In Vitro Assays: Test derivatives against target receptors (e.g., neurokinin-1, CGRP receptors) using competitive binding assays .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide rational design .

Q. How can contradictions in reported biological activity data be resolved?

  • Assay Validation: Replicate experiments under standardized conditions (e.g., cell line, buffer pH, incubation time).
  • Orthogonal Methods: Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics.
  • Meta-Analysis: Compare data across studies while accounting for variables like enantiomeric purity or solvent effects .

Q. What computational methods are effective in predicting the pharmacokinetics of this compound?

  • ADMET Profiling: Use tools like SwissADME to predict absorption (LogP <3), blood-brain barrier permeability (e.g., BOILED-Egg model), and cytochrome P450 interactions.
  • Molecular Dynamics (MD): Simulate interactions with plasma proteins (e.g., albumin) to estimate half-life.
  • Docking Studies: Map binding modes to metabolic enzymes (e.g., CYP3A4) to anticipate metabolic stability .

Q. How can researchers assess the compound’s potential as a CNS-targeting agent?

  • Blood-Brain Barrier (BBB) Penetration: Use in vitro models (e.g., MDCK-MDR1 cells) to measure permeability (Papp_{app} >5 × 106^{-6} cm/s).
  • In Vivo Imaging: Employ PET tracers to monitor brain uptake in rodent models.
  • Behavioral Assays: Evaluate anxiolytic or analgesic effects in validated models (e.g., elevated plus maze, tail-flick test) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.